Cas no 928114-08-3 (3-[(azetidin-1-yl)methyl]azetidine)

3-[(Azetidin-1-yl)methyl]azetidine is a bicyclic amine compound featuring two azetidine rings linked by a methylene bridge. This structure imparts significant rigidity and compactness, making it a valuable scaffold in medicinal chemistry for designing bioactive molecules. The compound’s high sp³ character and nitrogen-rich framework enhance its potential as a building block for drug discovery, particularly in targeting central nervous system (CNS) disorders and enzyme inhibition. Its constrained geometry improves binding selectivity, while the azetidine rings contribute to favorable pharmacokinetic properties, such as metabolic stability and solubility. The compound is also useful in ligand design for catalysis and material science applications due to its sterically defined structure.
3-[(azetidin-1-yl)methyl]azetidine structure
928114-08-3 structure
商品名:3-[(azetidin-1-yl)methyl]azetidine
CAS番号:928114-08-3
MF:C7H14N2
メガワット:126.199461460114
CID:5271060

3-[(azetidin-1-yl)methyl]azetidine 化学的及び物理的性質

名前と識別子

    • Azetidine, 1-(3-azetidinylmethyl)-
    • 3-[(azetidin-1-yl)methyl]azetidine
    • インチ: 1S/C7H14N2/c1-2-9(3-1)6-7-4-8-5-7/h7-8H,1-6H2
    • InChIKey: OIZXVJDPJUESDU-UHFFFAOYSA-N
    • ほほえんだ: N1(CC2CNC2)CCC1

3-[(azetidin-1-yl)methyl]azetidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1907-10G
3-[(azetidin-1-yl)methyl]azetidine
928114-08-3 95%
10g
¥ 19,206.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1907-100MG
3-[(azetidin-1-yl)methyl]azetidine
928114-08-3 95%
100MG
¥ 963.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1907-500MG
3-[(azetidin-1-yl)methyl]azetidine
928114-08-3 95%
500MG
¥ 2,560.00 2023-04-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1549347-1g
1-(Azetidin-3-ylmethyl)azetidine
928114-08-3 98%
1g
¥8962 2023-03-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1907-500mg
3-[(azetidin-1-yl)methyl]azetidine
928114-08-3 95%
500mg
¥2794.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1907-5G
3-[(azetidin-1-yl)methyl]azetidine
928114-08-3 95%
5g
¥ 11,523.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1907-250MG
3-[(azetidin-1-yl)methyl]azetidine
928114-08-3 95%
250MG
¥ 1,537.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1907-1g
3-[(azetidin-1-yl)methyl]azetidine
928114-08-3 95%
1g
¥4190.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1907-250mg
3-[(azetidin-1-yl)methyl]azetidine
928114-08-3 95%
250mg
¥1678.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1907-5g
3-[(azetidin-1-yl)methyl]azetidine
928114-08-3 95%
5g
¥12571.0 2024-04-16

3-[(azetidin-1-yl)methyl]azetidine 関連文献

3-[(azetidin-1-yl)methyl]azetidineに関する追加情報

Exploring 3-[(azetidin-1-yl)methyl]azetidine (CAS 928114-08-3): A Versatile Building Block in Modern Drug Discovery

In the rapidly evolving field of pharmaceutical chemistry, 3-[(azetidin-1-yl)methyl]azetidine (CAS 928114-08-3) has emerged as a critical heterocyclic compound with broad applications in drug design. This bicyclic amine scaffold, featuring two interconnected azetidine rings, offers unique structural advantages that align with current trends in fragment-based drug discovery and proteolysis-targeting chimera (PROTAC) development. Researchers are increasingly focusing on this compound due to its balanced lipophilicity profile and ability to modulate membrane permeability – two key parameters in addressing the industry's challenge of improving oral bioavailability of small molecule therapeutics.

The structural uniqueness of 3-[(azetidin-1-yl)methyl]azetidine lies in its compact sp3-rich framework, which perfectly responds to the pharmaceutical industry's shift toward three-dimensional molecular architectures. Recent studies published in journals like Journal of Medicinal Chemistry highlight how such saturated nitrogen heterocycles can reduce hERG channel binding risks while maintaining target engagement – a hot topic in cardiac safety assessments during preclinical development. The compound's azetidine-methyl-azetidine core has shown particular promise in CNS drug development, where its ability to cross the blood-brain barrier without excessive P-glycoprotein efflux makes it valuable for neurodegenerative disease research.

Synthetic approaches to CAS 928114-08-3 have gained attention in green chemistry circles, with several research groups developing catalyst-free cyclization methods that minimize heavy metal contamination. This aligns with growing environmental concerns in pharmaceutical manufacturing. The compound's dual azetidine motif also serves as an excellent conformational constraint in peptide mimetics, particularly for GPCR-targeted drugs – currently one of the most searched topics in computational chemistry forums and AI-assisted drug design platforms.

From a medicinal chemistry perspective, the 3-[(azetidin-1-yl)methyl]azetidine scaffold demonstrates remarkable metabolic stability compared to traditional piperidine analogs, addressing a common pain point in lead optimization stages. Its application in covalent inhibitor design has been particularly noteworthy, with the azetidine nitrogen serving as an effective nucleophilic warhead in targeted therapies. These properties have made it a frequent subject in structure-activity relationship (SAR) studies for kinase inhibitors and epigenetic modulators.

The commercial availability of 928114-08-3 through major chemical suppliers has facilitated its adoption in high-throughput screening libraries. Analytical data from LC-MS purity tests and NMR characterization confirm its suitability for parallel synthesis applications. Interestingly, the compound's chiral centers have sparked discussions in asymmetric synthesis communities about developing enantioselective routes – a trending topic in organocatalysis research.

Recent patent analyses reveal growing interest in 3-[(azetidin-1-yl)methyl]azetidine derivatives for immune-oncology applications, particularly as small molecule immunomodulators. Its incorporation into bifunctional compounds demonstrates improved pharmacokinetic properties compared to monocyclic counterparts. The compound's hydrogen bond acceptor/donor balance makes it particularly valuable in crystal engineering for improving solid-state stability of drug formulations – a crucial factor in formulation development that frequently appears in pharmaceutical science searches.

As the pharmaceutical industry continues to explore underexplored chemical space, compounds like 3-[(azetidin-1-yl)methyl]azetidine (CAS 928114-08-3) represent important tools for addressing drug discovery challenges. Its combination of structural rigidity and synthetic accessibility positions it as a valuable asset in developing next-generation therapeutics, particularly in areas like targeted protein degradation and allosteric modulator design where traditional scaffolds often fall short.

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Amadis Chemical Company Limited
(CAS:928114-08-3)3-[(azetidin-1-yl)methyl]azetidine
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清らかである:99%
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価格 ($):796.0